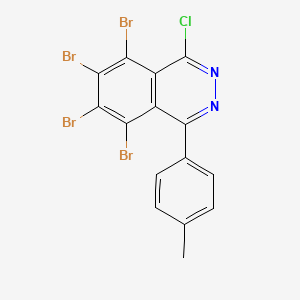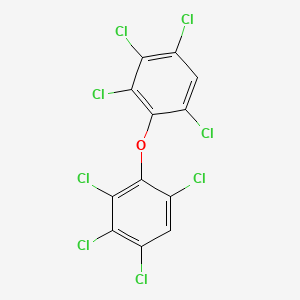![molecular formula C16H14O4 B14291865 2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- CAS No. 116626-25-6](/img/structure/B14291865.png)
2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- is an organic compound that belongs to the class of diketones It is characterized by the presence of a phenoxy group attached to a furan ring, which is further connected to a pentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- typically involves the condensation of 2,4-pentanedione with 5-phenoxy-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy and furan rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the phenoxy or furan rings.
Scientific Research Applications
2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The furan and phenoxy groups can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione, 3-phenyl-: This compound has a phenyl group instead of the phenoxy-furan moiety.
2,4-Pentanedione, 3-methyl-: This variant has a methyl group in place of the phenoxy-furan structure.
Uniqueness
2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- is unique due to the presence of both phenoxy and furan rings, which impart distinct chemical and physical properties.
Properties
CAS No. |
116626-25-6 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-[(5-phenoxyfuran-2-yl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C16H14O4/c1-11(17)15(12(2)18)10-14-8-9-16(20-14)19-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
LBMVJUBLXHVZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(O1)OC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


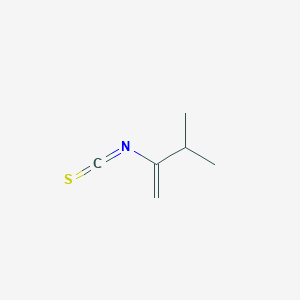
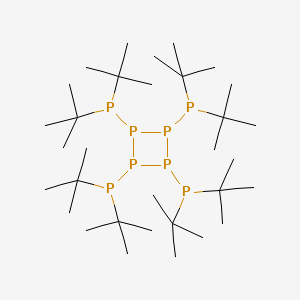
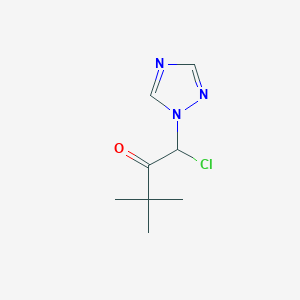
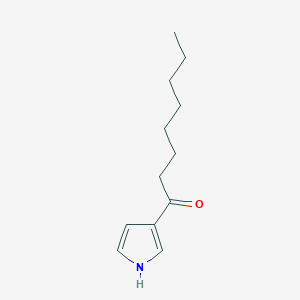

![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)
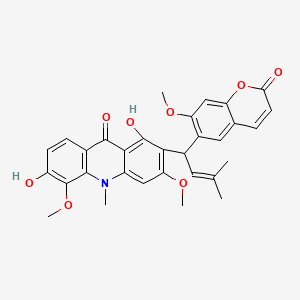
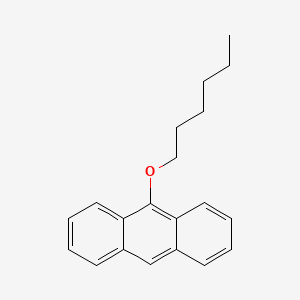
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)

